3-Chloropropyl dihydrogen phosphate
Description
3-Chloropropyl dihydrogen phosphate (C₃H₇ClO₄P, molecular weight ≈ 170.5 g/mol) is an organophosphate compound characterized by a chloropropyl group (-CH₂CH₂CH₂Cl) esterified to a dihydrogen phosphate moiety. The chlorine substituent in 3-chloropropyl dihydrogen phosphate likely enhances electrophilicity and alters lipophilicity compared to non-halogenated analogs, influencing reactivity and biological interactions.
Properties
Molecular Formula |
C3H8ClO4P |
|---|---|
Molecular Weight |
174.52 g/mol |
IUPAC Name |
3-chloropropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H8ClO4P/c4-2-1-3-8-9(5,6)7/h1-3H2,(H2,5,6,7) |
InChI Key |
QTHRIIFWIHUMFH-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropropyl dihydrogen phosphate typically involves the reaction of 3-chloropropanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3-Chloropropanol+Phosphoric Acid→3-Chloropropyl Dihydrogen Phosphate+Water
The reaction is usually conducted at elevated temperatures to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloropropyl dihydrogen phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions, resulting in the formation of phosphoric acid and 3-chloropropanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Various substituted derivatives of 3-chloropropyl dihydrogen phosphate.
Hydrolysis: Phosphoric acid and 3-chloropropanol.
Oxidation and Reduction: Depending on the specific reagents used, different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Chloropropyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphate esters and other organophosphate compounds.
Biology: The compound is used in studies involving phosphorylation processes and enzyme inhibition.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloropropyl dihydrogen phosphate involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphate group to other molecules. This process is facilitated by the presence of the chloropropyl group, which enhances the reactivity of the phosphate moiety. The molecular targets and pathways involved include enzymes and proteins that participate in phosphorylation and dephosphorylation reactions.
Comparison with Similar Compounds
Table 1: Molecular and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-Chloropropyl dihydrogen phosphate | C₃H₇ClO₄P | ~170.5 | -Cl, -PO₄H₂ |
| 3-Aminopropyl dihydrogen phosphate | C₃H₁₀NO₄P | 155.09 | -NH₂, -PO₄H₂ |
| Potassium dihydrogen phosphate | KH₂PO₄ | 136.09 | Ionic phosphate, -PO₄³⁻ |
- Solubility: Inorganic phosphates like KH₂PO₄ exhibit high water solubility (>50 g/L at 25°C) due to ionic dissociation . In contrast, organophosphates such as 3-chloropropyl dihydrogen phosphate are less soluble in aqueous media, with solubility influenced by pH. For example, phosphate buffers at pH 2.5–9 show variable protonation states of H₂PO₄⁻/HPO₄²⁻, which may stabilize or destabilize organophosphate esters .
- Stability: The chloro group in 3-chloropropyl dihydrogen phosphate may increase susceptibility to hydrolysis compared to amino-substituted analogs, analogous to the reactivity of dichloropropylphosphine oxide ().
Reactivity and Binding Affinities
- Anion Binding: Macrocyclic receptors exhibit high selectivity for dihydrogen phosphate (logβ₁₂ = 10.51 in acetonitrile) over acetate (logβ₁₂ = 8.46) .
- Hydrolysis : Chloroalkyl phosphates often undergo nucleophilic substitution or elimination reactions. For instance, dichloropropylphosphine oxide (C₃H₆Cl₂OP) reacts readily with nucleophiles, suggesting similar reactivity for 3-chloropropyl dihydrogen phosphate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
